Cas no 1805404-40-3 (4-Chloro-3-(difluoromethyl)-2-methoxypyridine-6-methanol)

4-Chloro-3-(difluoromethyl)-2-methoxypyridine-6-methanol 化学的及び物理的性質
名前と識別子
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- 4-Chloro-3-(difluoromethyl)-2-methoxypyridine-6-methanol
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- インチ: 1S/C8H8ClF2NO2/c1-14-8-6(7(10)11)5(9)2-4(3-13)12-8/h2,7,13H,3H2,1H3
- InChIKey: XIFLLSTXBIETGL-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(CO)=NC(=C1C(F)F)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 185
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 42.4
4-Chloro-3-(difluoromethyl)-2-methoxypyridine-6-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029046827-1g |
4-Chloro-3-(difluoromethyl)-2-methoxypyridine-6-methanol |
1805404-40-3 | 97% | 1g |
$1,564.50 | 2022-04-01 |
4-Chloro-3-(difluoromethyl)-2-methoxypyridine-6-methanol 関連文献
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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6. Book reviews
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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10. Book reviews
4-Chloro-3-(difluoromethyl)-2-methoxypyridine-6-methanolに関する追加情報
4-Chloro-3-(difluoromethyl)-2-methoxypyridine-6-methanol: A Comprehensive Overview
4-Chloro-3-(difluoromethyl)-2-methoxypyridine-6-methanol, also known by its CAS number CAS No. 1805404-40-3, is a chemically synthesized compound with a unique structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its pyridine ring, which is substituted with a chlorine atom at position 4, a difluoromethyl group at position 3, a methoxy group at position 2, and a hydroxymethyl group at position 6. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for various applications.
The synthesis of 4-Chloro-3-(difluoromethyl)-2-methoxypyridine-6-methanol involves a series of well-established organic reactions, including nucleophilic substitutions, electrophilic substitutions, and oxidation reactions. Recent advancements in catalytic methodologies have enabled the efficient and selective synthesis of this compound, reducing production costs and minimizing environmental impact. Researchers have also explored the use of microwave-assisted synthesis and continuous flow reactors to optimize the reaction conditions further.
The chemical properties of 4-Chloro-3-(difluoromethyl)-2-methoxypyridine-6-methanol are heavily influenced by its functional groups. The chlorine atom at position 4 introduces electron-withdrawing effects, while the methoxy group at position 2 provides electron-donating effects through resonance. This interplay between electron-withdrawing and electron-donating groups creates a unique electronic environment around the pyridine ring, which can be exploited in various chemical transformations. The hydroxymethyl group at position 6 adds hydrophilic character to the molecule, enhancing its solubility in polar solvents.
Recent studies have highlighted the potential of 4-Chloro-3-(difluoromethyl)-2-methoxypyridine-6-methanol as a precursor for the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand for transition metals has been extensively investigated, with particular emphasis on its role in constructing porous MOFs with high surface areas and tunable pore sizes. These materials hold promise for applications in gas storage, catalysis, and sensing technologies.
In addition to its role in materials science, 4-Chloro-3-(difluoromethyl)-2-methoxypyridine-6-methanol has been explored for its biological activity. Initial in vitro studies suggest that this compound exhibits moderate anti-inflammatory and antioxidant properties, making it a potential candidate for drug discovery efforts. However, further research is required to fully understand its pharmacokinetics and toxicity profile before it can be considered for therapeutic applications.
The environmental impact of 4-Chloro-3-(difluoromethyl)-2-methoxypyridine-6-methanol has also been a topic of interest among researchers. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation. Efforts are underway to develop eco-friendly production processes that minimize waste generation and energy consumption during the synthesis of this compound.
In conclusion, 4-Chloro-3-(difluoromethyl)-2-methoxypyridine-6-methanol, or CAS No. 1805404-40-3, is a versatile compound with promising applications in materials science and drug discovery. Its unique structure and functional groups make it an attractive target for further research and development. As advancements in synthetic methodologies and material characterization continue to emerge, this compound is expected to play an increasingly important role in both academic and industrial settings.
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